

# A Comparative Guide to the Characterization of Dapagliflozin Propanediol Anhydrous Reference Standard

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dapagliflozin propanediol anhydrous*

Cat. No.: *B3060979*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the **Dapagliflozin propanediol anhydrous** reference standard with its hydrated form and other alternatives. It includes detailed experimental data and protocols to assist in the accurate characterization and implementation of this critical reference material in pharmaceutical research and quality control.

## Introduction to Dapagliflozin Propanediol Anhydrous

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. The active pharmaceutical ingredient (API) is often formulated as a propanediol solvate. The anhydrous form of Dapagliflozin propanediol is of particular interest due to the inherent instability of its hydrated counterpart, which can lose its crystalline structure at elevated temperatures.<sup>[1][2][3][4]</sup> A well-characterized anhydrous reference standard is therefore essential for the accurate quantification, impurity profiling, and stability testing of Dapagliflozin drug substances and products.

## Comparative Characterization Data

The following tables summarize the key analytical data for **Dapagliflozin propanediol anhydrous** in comparison to its monohydrate form and a Dapagliflozin L-proline cocrystal, another solid form developed to improve stability.[\[2\]](#)[\[4\]](#)

Table 1: Physicochemical and Spectroscopic Characterization

Parameter	Dapagliflozin Propanediol Anhydrous (Expected)	Dapagliflozin Propanediol Monohydrate	Dapagliflozin L-proline Cocrystal
Molecular Formula	$C_{24}H_{33}ClO_8$ [5]	$C_{21}H_{25}ClO_6 \cdot C_3H_8O_2 \cdot H_2O$ [6]	$C_{21}H_{25}ClO_6 \cdot C_5H_9NO_2$
Molecular Weight	484.97 g/mol [5]	502.98 g/mol [6]	524.0 g/mol
$^1H$ -NMR	Signals for Dapagliflozin and (S)-propane-1,2-diol present; absence of a significant water peak.	Signals for Dapagliflozin, (S)-propane-1,2-diol, and water are observed in a 1:1:1 ratio.[2][4]	Signals corresponding to both Dapagliflozin and L-proline are present.
$^{13}C$ -NMR	Carbon signals confirm the presence of both Dapagliflozin and propanediol moieties.	Carbon signals confirm the presence of Dapagliflozin, propanediol, and are consistent with the monohydrate structure.	Carbon signals confirm the presence of both Dapagliflozin and L-proline.
FT-IR	Characteristic peaks for functional groups of Dapagliflozin and propanediol; absence or significant reduction of O-H stretching bands associated with water.[1]	Shows significant O-H stretching vibration peaks indicative of water molecules.[1]	Displays characteristic peaks for both Dapagliflozin and L-proline, with shifts indicating cocrystal formation.
Mass Spectrometry (ESI-MS)	Positive ion mode shows a peak corresponding to the Dapagliflozin molecule.	Positive ion mode shows a peak corresponding to the Dapagliflozin molecule.[7][8]	Positive ion mode shows peaks for both Dapagliflozin and L-proline.

Table 2: Thermal and Chromatographic Analysis

Parameter	Dapagliflozin Propanediol Anhydrous (Expected)	Dapagliflozin Propanediol Monohydrate	Dapagliflozin L-proline Cocrystal
Purity (HPLC)	≥99.5%	>95% <a href="#">[9]</a>	High purity, often superior to the monohydrate.
DSC	A single sharp endotherm corresponding to the melting point.	Exhibits an endothermic peak around 79.5°C corresponding to dehydration and desolvation. <a href="#">[1]</a>	Shows a distinct, higher melting point compared to the monohydrate, indicating greater thermal stability. <a href="#">[2]</a> <a href="#">[4]</a>
TGA	No significant weight loss until the decomposition temperature.	Shows a weight loss step corresponding to the loss of water and propanediol, starting at approximately 58.7°C. <a href="#">[1]</a>	Demonstrates higher thermal stability with decomposition at a higher temperature than the monohydrate. <a href="#">[2]</a> <a href="#">[4]</a>
XRPD	A characteristic crystalline pattern distinct from the monohydrate form.	Exhibits a characteristic XRPD pattern with prominent peaks at 2θ angles of 8.05°, 15.14°, 17.06°, 18.95°, 23.94°, and 31.68°. <a href="#">[1]</a>	A unique XRPD pattern that is different from both Dapagliflozin free base and the monohydrate form, confirming the formation of a new crystalline entity. <a href="#">[2]</a> <a href="#">[4]</a>

## Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below.

## High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Inertsil ODS-3V C18 column (150 mm x 4.6 mm, 5  $\mu$ m particle size).[\[10\]](#)
- Mobile Phase: A mixture of Acetonitrile and Water (50:50 v/v).[\[10\]](#)
- Flow Rate: 1.0 mL/min.[\[10\]](#)
- Column Temperature: 35°C.[\[10\]](#)
- Detection Wavelength: 223 nm.[\[10\]](#)
- Injection Volume: 20  $\mu$ L.[\[10\]](#)
- Standard Preparation: Prepare a stock solution of the **Dapagliflozin propanediol anhydrous** reference standard in methanol (e.g., 1000 ppm). Further dilute with the mobile phase to a working concentration (e.g., 10-100  $\mu$ g/mL).[\[10\]](#)
- Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
- Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms. The purity is calculated by the area percentage method.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher NMR spectrometer.[\[7\]](#)[\[8\]](#)
- Solvent: Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) or deuterated chloroform ( $CDCl_3$ ).
- Reference: Tetramethylsilane (TMS) as an internal standard.
- $^1H$ -NMR Procedure: Dissolve an accurately weighed amount of the reference standard in the deuterated solvent. Acquire the  $^1H$ -NMR spectrum. The absence of a significant water peak

should be confirmed. The integration of the signals corresponding to Dapagliflozin and propanediol should be used to confirm the stoichiometric ratio.

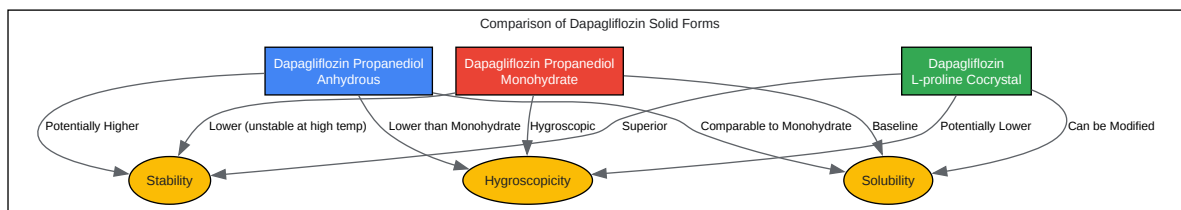
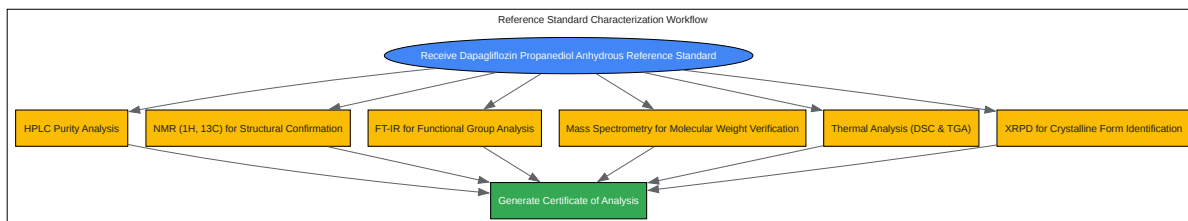
- <sup>13</sup>C-NMR Procedure: Acquire the <sup>13</sup>C-NMR spectrum to confirm the carbon skeleton of the molecule.

## Thermal Analysis (DSC and TGA)

- Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
- DSC Procedure: Accurately weigh 2-5 mg of the reference standard into an aluminum pan and seal it. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature to determine the melting point and other thermal events.[\[11\]](#)
- TGA Procedure: Accurately weigh 5-10 mg of the reference standard into a tared TGA pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature to assess thermal stability and solvent/water content.[\[12\]](#)

## Visualizations

The following diagrams illustrate the experimental workflow for characterization and the logical relationships between different solid forms of Dapagliflozin.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dapagliflozin propanediol anhydrous | 1971128-01-4 | Benchchem [[benchchem.com](https://www.benchchem.com)]

- 2. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Dapagliflozin propanediol anhydrous | C<sub>24</sub>H<sub>33</sub>ClO<sub>8</sub> | CID 25032145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dapagliflozin propanediol USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Dapagliflozin Propanediol Hydrate | CAS 960404-48-2 | LGC Standards [lgcstandards.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- To cite this document: BenchChem. [A Comparative Guide to the Characterization of Dapagliflozin Propanediol Anhydrous Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060979#dapagliflozin-propanediol-anhydrous-reference-standard-characterization]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)